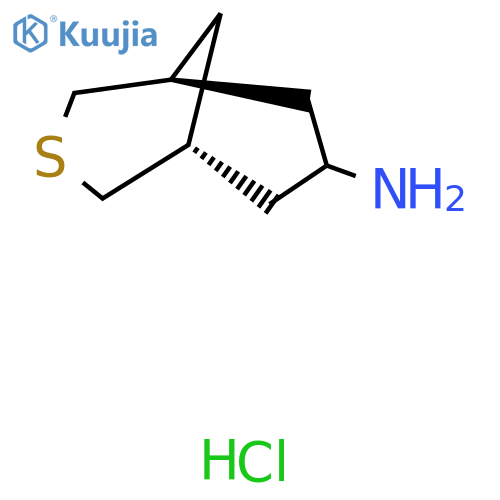

Cas no 2470279-93-5 ((1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride)

(1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride

- EN300-27108616

- (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride

- 2470279-93-5

- (1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride

-

- MDL: MFCD32711351

- インチ: 1S/C8H15NS.ClH/c9-8-2-6-1-7(3-8)5-10-4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?;

- InChIKey: KIWJRNORRHIIHK-PAFGHYSMSA-N

- ほほえんだ: Cl.S1C[C@@H]2CC(C[C@H](C1)C2)N

計算された属性

- せいみつぶんしりょう: 193.0691984g/mol

- どういたいしつりょう: 193.0691984g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 114

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.3Ų

(1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27108616-10g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride |

2470279-93-5 | 95% | 10g |

$4606.0 | 2023-09-11 | |

| Enamine | EN300-27108616-0.05g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride |

2470279-93-5 | 95.0% | 0.05g |

$249.0 | 2025-03-20 | |

| Enamine | EN300-27108616-2.5g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride |

2470279-93-5 | 95.0% | 2.5g |

$2100.0 | 2025-03-20 | |

| Enamine | EN300-27108616-0.1g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride |

2470279-93-5 | 95.0% | 0.1g |

$372.0 | 2025-03-20 | |

| Enamine | EN300-27108616-0.25g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride |

2470279-93-5 | 95.0% | 0.25g |

$530.0 | 2025-03-20 | |

| 1PlusChem | 1P028UTO-50mg |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-aminehydrochloride |

2470279-93-5 | 95% | 50mg |

$359.00 | 2024-05-21 | |

| Aaron | AR028V20-100mg |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-aminehydrochloride |

2470279-93-5 | 95% | 100mg |

$537.00 | 2025-02-17 | |

| Aaron | AR028V20-1g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-aminehydrochloride |

2470279-93-5 | 95% | 1g |

$1497.00 | 2025-02-17 | |

| 1PlusChem | 1P028UTO-500mg |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-aminehydrochloride |

2470279-93-5 | 95% | 500mg |

$1094.00 | 2024-05-21 | |

| Aaron | AR028V20-2.5g |

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-aminehydrochloride |

2470279-93-5 | 95% | 2.5g |

$2913.00 | 2025-02-17 |

(1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

(1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochlorideに関する追加情報

Introduction to (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride (CAS No. 2470279-93-5)

(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride (CAS No. 2470279-93-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex bicyclic structure and the presence of a sulfur atom, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride is notable for its intricate arrangement of atoms, which includes a thiabicyclo[3.3.1]nonane core and an amine group in the 7-position. The stereochemistry of this compound, specifically the (1R,5S,7s) configuration, plays a crucial role in its biological activity and pharmacological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.

Recent studies have highlighted the potential of (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are known to play key roles in mood regulation, cognitive function, and motor control, making (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride a potential candidate for the development of new treatments for conditions such as depression, anxiety, and Parkinson's disease.

In addition to its neurological effects, (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride has also shown promise in the field of pain management. Preclinical studies have demonstrated that this compound can exert analgesic effects by interacting with specific pain pathways in the central nervous system. The mechanism of action involves modulating the release and reuptake of neurotransmitters involved in pain signaling, potentially offering a novel approach to managing chronic pain conditions.

The pharmacokinetic properties of (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has good bioavailability. The compound is metabolized primarily by hepatic enzymes, with metabolites being excreted via both renal and biliary routes.

Safety and toxicity studies have also been conducted to evaluate the potential risks associated with the use of (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in preclinical models. However, as with any new pharmaceutical agent, further clinical trials are necessary to fully assess its safety profile in human subjects.

The synthetic route for producing (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride has been optimized to ensure high yields and purity levels suitable for pharmaceutical applications. The synthesis typically involves several steps, including the formation of the thiabicyclic core through ring-closing metathesis reactions followed by selective functionalization to introduce the amine group at the 7-position.

In conclusion, (1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride (CAS No. 2470279-93-5) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.

2470279-93-5 ((1R,5S,7s)-3-thiabicyclo3.3.1nonan-7-amine hydrochloride) 関連製品

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)

- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)

- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)

- 1259-35-4(tris(pentafluorophenyl)phosphine)

- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)

- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)